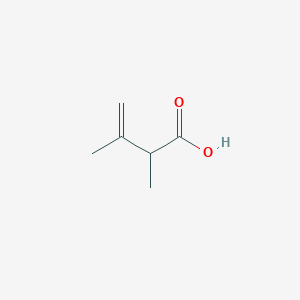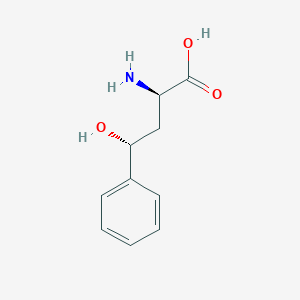![molecular formula C7H5BrF2N4 B13338450 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 5th position of the pyrrolo[2,1-f][1,2,4]triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in the presence of pyridine . Another approach includes the formation of triazinium dicyanomethylide, followed by a multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and viral infections.
Biological Research: The compound is used in the study of biological pathways and molecular targets, such as protein kinases and RNA-dependent RNA polymerases.
Industrial Applications: It is utilized in the synthesis of N-heterocyclic compounds for pharmaceutical use, including anticancer agents and PRMT5 inhibitors.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar in structure but lacks the difluoromethyl group.
5-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar but contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of both the bromine atom and the difluoromethyl group in 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These features make it a valuable scaffold for the development of potent and selective therapeutic agents .
Properties
Molecular Formula |
C7H5BrF2N4 |
|---|---|
Molecular Weight |
263.04 g/mol |
IUPAC Name |
7-bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H5BrF2N4/c8-4-1-3(6(9)10)5-7(11)12-2-13-14(4)5/h1-2,6H,(H2,11,12,13) |
InChI Key |
VSCKZUNFCPXYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C(F)F)C(=NC=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)


![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)









